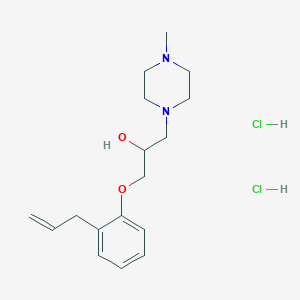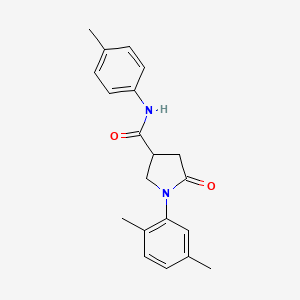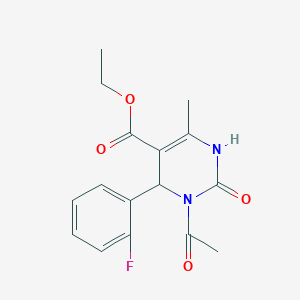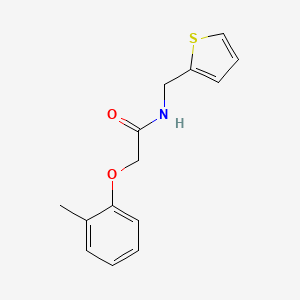
1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 345.27 g/mol.
作用机制
The mechanism of action of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride involves its binding to the 5-HT1A receptor, which results in the inhibition of the receptor's activity. This leads to the modulation of various physiological processes that are regulated by the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride have been extensively studied. It has been found to have a significant impact on the regulation of mood, anxiety, and pain perception. It has also been shown to have potential applications in the treatment of various psychiatric disorders such as depression and anxiety.
实验室实验的优点和局限性
One of the major advantages of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is its potency as a pharmacological tool. It has been found to be highly selective for the 5-HT1A receptor, which makes it an ideal candidate for studying the receptor's function. However, one of the major limitations of the compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions that can be explored in the study of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride. One area of research is the development of new compounds that can selectively target the 5-HT1A receptor with fewer side effects. Another area of research is the investigation of the compound's potential applications in the treatment of various psychiatric disorders. Additionally, the compound can be used as a tool to study the role of the 5-HT1A receptor in various physiological processes.
In conclusion, 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potency as a pharmacological tool and its potential applications in the treatment of various psychiatric disorders make it an important compound for future research.
合成方法
The synthesis of 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride involves the reaction between 1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol and hydrochloric acid. The reaction takes place under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
科学研究应用
1-(2-allylphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential applications in scientific research. One of the major areas of research is its use as a pharmacological tool to investigate the role of various receptors in the human body. It has been found to be a potent antagonist of the 5-HT1A receptor, which is involved in the regulation of various physiological processes such as mood, anxiety, and pain perception.
属性
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-3-6-15-7-4-5-8-17(15)21-14-16(20)13-19-11-9-18(2)10-12-19;;/h3-5,7-8,16,20H,1,6,9-14H2,2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHNFZUSWDFPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenothiazin-7-yl acetate](/img/structure/B4980128.png)


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B4980157.png)


![ethyl [4-({[2-(5-methyl-2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4980202.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B4980206.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4980214.png)

![N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B4980224.png)
![2-bromo-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4980245.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)